molecular formula C9H17NO2 B14561494 4,4-Dimethyl-7-nitrohept-1-ene CAS No. 61846-98-8

4,4-Dimethyl-7-nitrohept-1-ene

Cat. No.: B14561494
CAS No.: 61846-98-8
M. Wt: 171.24 g/mol
InChI Key: VKULKGFJCZHQIX-UHFFFAOYSA-N
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Description

4,4-Dimethyl-7-nitrohept-1-ene (CAS 61846-98-8) is a unique organic compound with a molecular weight of 171.24 g/mol and the molecular formula C9H17NO2 . It is characterized by three key structural features: a terminal alkene, a sterically demanding gem-dimethyl group at the C4 position, and a terminal primary nitroalkane functionality . This combination makes it a highly versatile building block in advanced organic synthesis. Nitroalkenes, in general, are prized as reactive intermediates because the nitro group activates the double bond, making it susceptible to various transformations such as Michael reactions and Diels-Alder additions . The spatial separation of the terminal alkene and the nitro group in this molecule allows for orthogonal functionalization, providing researchers with multiple handles for chemical modification . The gem-dimethyl group introduces significant steric influence, which can be utilized to control regioselectivity in reactions and offers a more stable isosteric alternative in molecular design . Furthermore, the nitro group is a highly flexible functionality that can be readily transformed into other valuable nitrogen-containing groups, such as amines, significantly broadening the synthetic utility of this compound for constructing complex carbocyclic and heterocyclic structures, including natural products . Its primary value lies in its role as a precursor in the synthesis of more complex nitrogen-containing molecules and specialized materials . This product is intended for research purposes and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61846-98-8

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

4,4-dimethyl-7-nitrohept-1-ene

InChI

InChI=1S/C9H17NO2/c1-4-6-9(2,3)7-5-8-10(11)12/h4H,1,5-8H2,2-3H3

InChI Key

VKULKGFJCZHQIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC[N+](=O)[O-])CC=C

Origin of Product

United States

Synthetic Methodologies for 4,4 Dimethyl 7 Nitrohept 1 Ene and Analogous Structures

Approaches to the Construction of the Hept-1-ene Backbone

The formation of the seven-carbon chain with a terminal double bond and a gem-dimethyl group at the C4 position is a critical phase in the synthesis of 4,4-dimethyl-7-nitrohept-1-ene.

Strategies for Incorporating the 4,4-Dimethyl Substructure

The introduction of the 4,4-dimethyl moiety, a neopentyl-like quaternary center, requires careful planning to avoid steric hindrance issues in subsequent reactions. One effective approach starts from commercially available dimedone. A multi-step synthesis has been described for the creation of 4,4-dimethyl-1,6-heptadiyne from dimedone, which serves as a valuable precursor to the desired carbon skeleton. nih.govnih.gov This method leverages ring-opening fragmentation and elimination reactions to construct the key structural feature.

Another potential route involves the use of organometallic reagents. For instance, the reaction of a Grignard reagent with a suitable electrophile containing the gem-dimethyl structure can be envisioned.

Regioselective Formation of the Terminal Alkene Moiety

The creation of a terminal alkene, or a 1-ene, can be achieved through several reliable methods in organic synthesis. The Wittig reaction is a powerful and widely used method for converting aldehydes and ketones into alkenes with a high degree of regioselectivity for the terminal position. wikipedia.orgwikipedia.orgorganic-chemistry.orgmt.com This reaction involves the use of a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), which would react with a suitable aldehyde precursor to form the desired terminal double bond. organic-chemistry.org

Elimination reactions of primary alkyl halides or alcohols can also be employed. However, care must be taken to control the regioselectivity to favor the formation of the terminal alkene (Hofmann elimination) over the more substituted internal alkene (Zaitsev elimination).

Installation of the Nitro Functional Group at C7

The introduction of a nitro group at the terminal position of the seven-carbon chain can be accomplished either through direct nitration, which is often challenging on saturated carbons, or by the transformation of a pre-existing functional group.

Direct Nitration Strategies for Saturated Carbon Chains

Direct nitration of alkanes is a known industrial process, but it typically requires harsh conditions, such as high temperatures in the vapor phase with nitric acid or nitrogen tetroxide, and often leads to a mixture of products with low selectivity. wikipedia.orgwikipedia.orgorganic-chemistry.orgmt.com For a molecule with multiple functional groups like this compound, such methods are generally not suitable due to their lack of selectivity and potential for side reactions.

Transformation of Precursor Functionalities to Nitro Groups

A more controlled and widely applicable approach involves the conversion of a terminal functional group into a nitro group. Two primary methods are particularly relevant here: nucleophilic substitution and the Henry reaction.

Nucleophilic Substitution: This strategy involves the synthesis of a suitable precursor, such as a 4,4-dimethyl-7-halohept-1-ene (e.g., the iodide). The halide can then be displaced by a nitrite (B80452) salt, such as sodium nitrite (NaNO₂), to introduce the nitro group. The reaction of alkyl halides with nitrite ions is a classic method for preparing nitroalkanes. chegg.com However, this reaction can be complicated by the ambident nature of the nitrite ion, which can also attack through the oxygen atom to form alkyl nitrites as byproducts. The choice of solvent and the counter-ion of the nitrite (e.g., silver nitrite) can influence the ratio of nitroalkane to alkyl nitrite. chegg.com

The Henry Reaction (Nitroaldol Reaction): The Henry reaction provides a powerful method for both C-C bond formation and the introduction of a nitro group. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction involves the base-catalyzed addition of a nitroalkane, typically nitromethane (B149229), to an aldehyde or ketone. wikipedia.orgresearchgate.net In a potential synthesis of this compound, an appropriate aldehyde could react with nitromethane to form a β-nitro alcohol. Subsequent dehydration of this intermediate would then yield the desired α,β-unsaturated nitro compound, which in this case would be the target molecule. wikipedia.org

Convergent and Linear Synthetic Pathways for this compound

A linear synthesis would involve the sequential modification of a starting material. A possible linear route is outlined below:

Linear Synthetic Approach

Starting Material: 3,3-Dimethyl-1-pentene

Hydroformylation: Reaction with carbon monoxide and hydrogen in the presence of a suitable catalyst to produce 4,4-dimethylhexanal (B8675167). wikipedia.orgmt.com

Henry Reaction: Reaction of 4,4-dimethylhexanal with nitromethane in the presence of a base to yield 1-nitro-5,5-dimethylheptan-2-ol. wikipedia.orgorganic-chemistry.orgresearchgate.net

Dehydration: Elimination of water from the β-nitro alcohol to introduce the double bond, potentially leading to a mixture of isomers.

Isomer Separation/Selective Synthesis: Isolation of the desired this compound.

A convergent synthesis , on the other hand, involves the independent synthesis of key fragments of the molecule, which are then combined in the final stages. This approach is often more efficient for complex molecules.

Convergent Synthetic Approach

Fragment A Synthesis (Aldehyde)

Synthesis of 4,4-dimethyl-1-heptanol: This could be achieved through various methods, for example, starting from a Grignard reagent and an appropriate epoxide.

Oxidation: Oxidation of the primary alcohol to the corresponding aldehyde, 4,4-dimethylheptanal.

Fragment B (Wittig Reagent)

Preparation of a suitable phosphonium (B103445) ylide containing the nitro group.

Fragment Coupling

Wittig Reaction: Reaction of the aldehyde fragment with the nitro-containing ylide to directly form this compound.

Another convergent approach could utilize a precursor containing the nitro group first:

Alternative Convergent Synthetic Approach

Fragment A Synthesis (Nitro-aldehyde)

Michael Addition: Reaction of an appropriate α,β-unsaturated aldehyde with nitromethane to generate a nitro-aldehyde precursor like 3,3-dimethyl-6-nitrohexanal. Fragment B Synthesis (Wittig Ylide)

Preparation of methylenetriphenylphosphorane (Ph₃P=CH₂).

Fragment Coupling

Wittig Reaction: Reaction of 3,3-dimethyl-6-nitrohexanal with the ylide to furnish this compound. wikipedia.orgwikipedia.orgorganic-chemistry.orgmt.com

The choice between these pathways would depend on the availability of starting materials, the efficiency of each reaction step, and the ease of purification of the intermediates.

Building Block Assembly for Complex Heptene (B3026448) Systems

The assembly of complex molecules from smaller, well-defined building blocks is a cornerstone of modern organic synthesis. This approach allows for the convergent and efficient construction of target structures, such as substituted heptene systems. In the context of this compound, a retrosynthetic analysis would disconnect the molecule into key synthons that can be prepared separately and then coupled.

For instance, the synthesis of intricate molecular architectures can be facilitated by the self-assembly of multi-component building blocks. nih.gov While not directly demonstrated for this compound, the principle of using pre-organized building blocks to form larger, complex systems is a powerful strategy. nih.gov The efficiency of such assembly processes can be significantly influenced by the geometry of the building blocks, with hexagonal shapes often offering advantages in terms of the speed and efficiency of assembling large structures. sciencedaily.com This concept of hierarchical self-assembly, where smaller units form intermediate structures that then combine, could be conceptually applied to the synthesis of complex heptenes. sciencedaily.com

A hypothetical building block approach for this compound might involve the synthesis of a gem-dimethyl substituted allylic component and a separate nitro-containing fragment. These building blocks could then be joined using a suitable carbon-carbon bond-forming reaction.

Sequential Reaction Sequences for Target Compound Formation

In the absence of a direct building block assembly, a linear, sequential reaction sequence is often employed. This involves the stepwise modification of a starting material to introduce the required functional groups and stereocenters. For the synthesis of this compound, a plausible sequence would start with a readily available precursor and systematically introduce the gem-dimethyl group, the terminal alkene, and the nitro functionality.

A general and efficient method for the synthesis of nitroalkenes involves the condensation of aliphatic aldehydes with nitroalkanes. organic-chemistry.org The stereochemical outcome of this reaction, yielding either (E)- or (Z)-nitroalkenes, can often be controlled by adjusting reaction conditions such as the solvent and temperature. organic-chemistry.org Another approach is the radical halo-nitration of alkenes, followed by elimination to form the nitroalkene. organic-chemistry.org

A one-pot synthesis of atropisomeric hydrazides has been developed utilizing a sequential enantioselective and diastereoselective catalysis. nih.gov This process involves two distinct organocatalytic cycles: the enamine amination of branched aldehydes followed by nitrogen alkylation under phase-transfer conditions. nih.gov This demonstrates the power of sequential catalytic reactions to build complex molecules with high stereocontrol in a single pot. nih.gov

Stereoselective Synthesis of this compound and Chiral Nitroalkene Derivatives

The introduction of chirality into a molecule is a critical aspect of modern organic synthesis, particularly for applications in pharmaceuticals and materials science. The stereoselective synthesis of this compound, which lacks a stereocenter in its depicted structure, can be discussed in the context of creating chiral analogs or intermediates. The synthesis of chiral nitroalkene derivatives is a well-established field with various powerful methodologies.

Chiral Auxiliary-Mediated Approaches for Alkene Stereocontrol

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereoselective transformation, the auxiliary can be removed and often recovered for reuse. wikipedia.orgsigmaaldrich.com This strategy is a powerful tool for achieving high levels of stereocontrol in a variety of reactions, including those that form alkenes. numberanalytics.com

In a classic example, the Evans aldol (B89426) reaction employs an oxazolidinone chiral auxiliary to control the geometry of an enolate and the facial selectivity of its addition to an aldehyde. blogspot.com This high degree of stereocontrol is achieved through a six-membered chair-like transition state where steric interactions are minimized. blogspot.com Although not directly forming a nitroalkene, this principle of using a chiral auxiliary to control the stereochemistry of a carbon-carbon bond-forming reaction is fundamental and could be adapted. For instance, a chiral auxiliary could be attached to a precursor of the heptene chain to control the stereochemistry of a reaction that introduces a substituent, which is then converted to the nitro group.

The effectiveness of a chiral auxiliary-mediated reaction is influenced by several factors, and a variety of auxiliaries have been developed for different types of transformations. numberanalytics.com

Enantioselective Catalysis in Nitroalkene Synthesis

Enantioselective catalysis is a highly efficient method for generating chiral molecules, as a small amount of a chiral catalyst can produce a large quantity of an enantiomerically enriched product. Both organocatalysis and metal-based catalysis have been successfully applied to the synthesis of chiral nitro compounds.

Copper-catalyzed asymmetric conjugate addition of organozinc reagents to nitroalkenes is a powerful method for creating nitroalkanes with quaternary stereocenters in high enantiomeric excess. acs.org Similarly, the conjugate addition of dialkylzinc reagents to acyclic nitroalkenes can be achieved with high enantioselectivity using a copper catalyst with a chiral phosphine (B1218219) ligand. acs.orgorganic-chemistry.org

Organocatalysis offers a complementary approach, avoiding the use of metals. For example, chiral thiourea (B124793) derivatives have been used to catalyze the nitro-Mannich reaction of nitroalkenes to produce anti-β-nitroamines with high diastereomeric ratios and excellent enantioselectivities. rsc.org The enantioselective reduction of tetrasubstituted nitroalkenes can also be achieved using a chiral thiourea catalyst and a Hantzsch ester as the reducing agent. nih.gov Furthermore, chiral pyrrolidine (B122466) catalysts, in combination with an acidic co-catalyst, can promote the highly enantioselective Michael addition of aldehydes to nitroethylene. nih.gov Helical peptides have also been shown to act as enantioselective organocatalysts for the conjugate addition of nucleophiles to nitroolefins. rsc.org

The following table summarizes selected enantioselective catalytic reactions applicable to the synthesis of chiral nitro compounds:

Catalyst TypeReaction TypeSubstratesEnantiomeric Excess (ee)Reference
Copper-PhosphineConjugate AdditionAlkylzinc reagents, NitroalkenesUp to 98% acs.org
Chiral ThioureaNitro-MannichNitroalkenes, Imines73-99% rsc.org
Chiral Pyrrolidine/AcidMichael AdditionAldehydes, Nitroethylene>95% nih.gov
Chiral ThioureaReductionTetrasubstituted NitroalkenesGenerally low to modest nih.gov
Helical PeptidesConjugate AdditionNucleophiles, NitroolefinsSignificant rsc.org

Diastereoselective Control in the Synthesis of Related Nitroheptenes

When a molecule contains multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is crucial. Diastereoselective reactions are often employed to synthesize specific diastereomers of a target molecule.

Organocatalysis has proven to be a powerful tool for achieving high diastereoselectivity in reactions involving nitroalkenes. For instance, a one-pot organocatalytic methodology for the stereoselective synthesis of highly functionalized nitrocyclopropanes proceeds with outstanding diastereoselectivity. acs.org This involves the Michael addition of dimethyl chloromalonate to nitroolefins, followed by cyclization. acs.org

Furthermore, a versatile one-pot nitro-Mannich/lactamization cascade has been developed for the direct synthesis of 1,3,5-trisubstituted 4-nitropyrrolidin-2-ones with high levels of diastereoselectivity. nih.gov The ability to control the formation of multiple stereocenters in a single operation is a significant advantage in organic synthesis.

The synthesis of atropisomeric hydrazides through a one-pot sequential catalytic process also demonstrates excellent diastereocontrol, allowing for access to all four possible stereoisomers by changing the catalysts. nih.gov These examples highlight the sophisticated level of control that can be achieved in the synthesis of complex molecules containing nitro groups and multiple stereocenters.

Reactivity and Organic Transformations of 4,4 Dimethyl 7 Nitrohept 1 Ene

Chemical Transformations Involving the Terminal Alkene Moiety

The terminal double bond in 4,4-dimethyl-7-nitrohept-1-ene is an unactivated alkene. Its reactivity in pericyclic reactions is generally low compared to alkenes bearing electron-withdrawing or electron-donating groups. However, under appropriate conditions, such as high temperatures or with the use of catalysts, it can participate in a variety of cycloaddition and ene reactions. The remote nitro group is not expected to exert a significant electronic influence on the terminal alkene, but its presence offers opportunities for subsequent functional group transformations.

Cycloaddition reactions are powerful tools for the construction of cyclic systems. The terminal alkene of this compound can function as the 2π-electron component (the dienophile or dipolarophile) in these transformations.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. masterorganicchemistry.comsigmaaldrich.com Nitroalkenes are known to be effective dienophiles because the electron-withdrawing nitro group lowers the energy of the alkene's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of a diene. organic-chemistry.org

In the context of this compound, the terminal alkene itself would act as the dienophile. As an unactivated alkene, it would require either highly reactive dienes or forcing reaction conditions (e.g., high temperature or pressure) to undergo a Diels-Alder reaction. The rate of reaction is generally enhanced when the diene possesses electron-donating groups. masterorganicchemistry.comyoutube.com For instance, reaction with an electron-rich diene like 1,3-cyclopentadiene, which is locked in the reactive s-cis conformation, could potentially yield a bicyclic adduct. youtube.com

Table 1: Representative Diels-Alder Reactions with Alkene Dienophiles

DieneDienophile (Alkene)ConditionsProduct
1,3-ButadieneEtheneHigh TemperatureCyclohexene
1,3-CyclopentadieneEtheneHigh TemperatureBicyclo[2.2.1]hept-2-ene
2,3-Dimethyl-1,3-butadieneMethyl acrylateHeat1,2-Dimethyl-4-(methoxycarbonyl)cyclohex-1-ene

This table presents general examples of Diels-Alder reactions to illustrate the principle. Specific reaction data for this compound is not available.

The [3+2] cycloaddition is a reaction between a 1,3-dipole and a dipolarophile (in this case, the alkene) to form a five-membered heterocyclic ring. wikipedia.org Nitrones, for example, are common 1,3-dipoles that react with alkenes to yield isoxazolidines. wikipedia.orgscielo.org.mx The regioselectivity of these reactions is governed by frontier molecular orbital (FMO) theory. For an unactivated alkene like the one in this compound, the reaction with a typical C,N-diaryl nitrone would likely be controlled by the interaction between the HOMO of the alkene and the LUMO of the nitrone. wikipedia.org

Furthermore, the nitro group within the molecule itself provides a handle to generate a 1,3-dipole intramolecularly. For instance, conversion of the nitro group to a nitronate could be followed by an intramolecular [3+2] cycloaddition onto the terminal alkene, a strategy that has been employed to create complex polycyclic systems. acs.orgnih.govnih.gov

Table 2: Representative [3+2] Cycloaddition of a Nitrone with an Alkene

1,3-DipoleDipolarophile (Alkene)ConditionsProduct Class
N-Benzyl-C-phenylnitroneStyreneToluene, Heat2-Benzyl-3,5-diphenylisoxazolidine
N-methyl-C-(3-bromophenyl)nitroneDimethyl maleateMPWB95/6-311++G(d,p) (Computational)Substituted Isoxazolidine

This table provides examples to illustrate the general reactivity. researchgate.net Specific experimental data for this compound is not available.

The ene reaction is a pericyclic process involving an alkene with an allylic hydrogen (the "ene") and a multiple-bonded species (the "enophile"). wikipedia.orgorganic-chemistry.org It results in the formation of a new sigma bond, the migration of the double bond, and a 1,5-hydrogen shift.

Intramolecular ene (IE) reactions are often thermodynamically favored over their intermolecular counterparts due to a less negative entropy of activation and are a powerful method for synthesizing five- or six-membered rings. wikipedia.orgnih.gov this compound is a 1,6-diene system, considering the terminal C=C bond and the allylic C-H bonds at position C3. Thermolysis could potentially induce an intramolecular ene reaction to form a substituted cyclopentane (B165970) ring. Studies on 1,6-dienes have shown that they typically yield cis-substituted five-membered rings. nih.gov

The reaction would likely require high temperatures due to the unactivated nature of both the ene and the enophile components within the same molecule. organic-chemistry.org Functionalization, for instance by converting the remote nitro group into a more reactive enophile (like a nitroso group), could facilitate such cyclizations under milder conditions. ucl.ac.uk

Table 3: General Outcomes of Intramolecular Ene Reactions

Substrate TypeRing Size FormedTypical StereochemistryConditions
1,6-diene5-memberedcisThermal (High Temp.)
1,7-diene6-memberedtransThermal (High Temp.)

This table is based on general principles of intramolecular ene reactions. nih.gov

The high activation energy required for many ene reactions can be lowered significantly by the use of a Lewis acid catalyst. wikipedia.orgdatapdf.com Lewis acids function by coordinating to the enophile, thereby lowering the energy of its LUMO and accelerating the reaction. nih.govyoutube.com This allows the reaction to proceed at much lower temperatures. nih.gov

For this compound to participate in a Lewis acid-catalyzed ene reaction, an external enophile, such as a carbonyl compound (e.g., formaldehyde (B43269) or glyoxylate (B1226380) esters), would be required. organic-chemistry.orgnih.gov The terminal alkene would serve as the "ene" component. The choice of Lewis acid is critical and can influence both the rate and selectivity of the reaction. Common Lewis acids for this purpose include aluminum chlorides (e.g., Me₂AlCl) and titanium tetrachloride (TiCl₄). datapdf.com

Table 4: Representative Lewis Acid-Catalyzed Carbonyl-Ene Reaction

Ene (Alkene)Enophile (Carbonyl)Lewis AcidConditionsProduct Class
1-HexenePhenylglyoxalSnCl₄CH₂Cl₂, 0 °CHomoallylic alcohol
PropeneFormaldehydeBF₃·OEt₂CH₂Cl₂, -78 °CHomoallylic alcohol

This table illustrates the general principle of Lewis acid-catalyzed ene reactions. nih.gov Specific data for this compound is not available.

Ene Reactions and Related Pericyclic Processes

Reactivity of the Nitro Functional Group and its Derivatives

The nitro group in this compound is a versatile functional handle that can be transformed into a variety of other functionalities.

The acidic α-protons adjacent to the nitro group can be abstracted by a base to form a nitronate anion. researchgate.netrushim.ru This nitronate is a key intermediate in several important carbon-carbon bond-forming reactions.

While this compound itself is not a nitroalkene, it can be a precursor to one. Dehydration of the corresponding nitroalcohol (which could be formed from the nitroalkane) would yield a conjugated nitroalkene. sci-rad.com These nitroalkenes are excellent Michael acceptors due to the strong electron-withdrawing nature of the nitro group. researchgate.netwikipedia.org They readily react with a wide range of nucleophiles in a conjugate addition fashion. wikipedia.org

The nitronate derived from this compound could also act as a nucleophile in a Michael addition reaction with an appropriate Michael acceptor.

Reaction Type Reactants Product Reference
Michael AdditionNitroalkene and NucleophileFunctionalized nitroalkane researchgate.netwikipedia.org
Michael AdditionNitronate and Michael AcceptorAdduct researchgate.net

The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound (aldehyde or ketone) in the presence of a base. wikipedia.org The nitronate derived from this compound can act as the nucleophile in a Henry reaction, attacking the carbonyl carbon of an aldehyde or ketone to form a β-nitro alcohol. This reaction is a powerful tool for the synthesis of 1,2-aminoalcohols after reduction of the nitro group.

Reactants Base Product Reference
This compound and Aldehyde/KetoneVarious organic or inorganic basesβ-Nitro alcohol wikipedia.org

The α-nitroalkyl radical can be generated from the corresponding nitronate anion through oxidation. scispace.com For example, cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) can be used to oxidize nitronate anions to generate α-nitroalkyl radicals. scispace.com These radicals can then participate in intermolecular addition reactions with electron-rich olefins, such as silyl (B83357) enol ethers, to form new carbon-carbon bonds. scispace.com This methodology could be applied to this compound to generate the corresponding α-nitroalkyl radical, which could then be trapped by a suitable radical acceptor.

Reactants Oxidant Intermediate Product Reference
Nitronate of this compound and Electron-rich olefinCerium(IV) ammonium nitrate (CAN)α-Nitroalkyl radicalFunctionalized nitro compound scispace.com

Reductive Transformations of the Nitro Group to Amines and Other Nitrogen-Containing Species

The reduction of a nitro group is a fundamental transformation in organic synthesis, providing access to a variety of other nitrogen-containing functional groups. mdpi.com The choice of reducing agent is critical for achieving the desired product and for maintaining chemoselectivity, particularly in the presence of a reducible alkene. wikipedia.org

Aliphatic nitro compounds can be fully reduced to primary amines using several methods. wikipedia.org Catalytic hydrogenation with catalysts like Raney nickel or platinum(IV) oxide (PtO₂) is effective. wikipedia.org Another common method is the use of iron metal in an acidic medium, such as acetic acid. wikipedia.org It is important to select conditions carefully, as some hydrogenation catalysts, like palladium on carbon (Pd/C), are highly effective at reducing both nitro groups and carbon-carbon double bonds. wikipedia.orgreddit.com

Partial reduction can yield other valuable nitrogen compounds. The use of zinc dust with ammonium chloride or diborane (B8814927) can reduce the nitro group to a hydroxylamine. wikipedia.org Furthermore, treatment with metal salts such as tin(II) chloride can convert the nitroalkane into an oxime. wikipedia.org

Table 1: Reductive Transformations of the Nitro Group

Reagent/Catalyst Product Functional Group Chemoselectivity Note
H₂, Raney Ni or PtO₂ Amine (-NH₂) Can be selective for the nitro group over the alkene.
Fe, Acetic Acid Amine (-NH₂) Generally mild and selective for the nitro group. wikipedia.org
H₂, Pd/C Amine (-NH₂) Often reduces both the nitro group and the alkene. wikipedia.org
Zn, NH₄Cl Hydroxylamine (-NHOH) Provides partial reduction. wikipedia.org
Diborane (B₂H₆) Hydroxylamine (-NHOH) Another method for partial reduction. wikipedia.org

Other Oxidative Conversions of the Nitro Group

While the reduction of nitro groups is more common, they can also facilitate oxidative transformations. The most significant of these for a primary nitroalkane like this compound is the Nef reaction. nih.govwikipedia.org This reaction converts a primary or secondary nitroalkane into a corresponding aldehyde or ketone.

The process involves deprotonation of the acidic α-carbon with a base to form a nitronate salt. wikipedia.org Subsequent treatment of this intermediate with strong acid under aqueous conditions leads to hydrolysis, yielding an aldehyde and nitrous oxide. wikipedia.org For this compound, the Nef reaction would be expected to produce 4,4-dimethylhept-1-en-7-al, demonstrating a conversion of the nitroalkane moiety into a carbonyl group while leaving the alkene intact.

Bifunctional Reactivity and Intermolecular Interactions

The coexistence of the alkene and nitro functionalities within the same molecule opens the door to reactions where both groups participate, either sequentially or in a concerted fashion.

The synergy between the alkene and nitro groups is most prominently displayed in intramolecular reactions. As discussed in the context of radical cyclizations (Section 3.2.2.1), one group serves as the initiator and the other as the acceptor. Another potential synergistic interaction involves the electrophilic addition to the alkene. For instance, the reaction of the alkene with an electrophile (E⁺) would generate a carbocationic intermediate. The oxygen atoms of the distal nitro group, being weakly nucleophilic, could potentially trap this carbocation intramolecularly, leading to the formation of a cyclic nitronate ester. The stability and further reactivity of such an intermediate would depend heavily on the reaction conditions and the nature of the electrophile.

A cascade reaction (also known as a domino or tandem reaction) is a process involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot. wikipedia.org The structure of this compound is well-suited for such transformations.

One hypothetical cascade could be initiated by the transformation of the nitro group into a nitrile oxide. This can be achieved through various methods, such as the Mukaiyama reaction (dehydration of the primary nitroalkane with a reagent like phenyl isocyanate in the presence of a base). The highly reactive nitrile oxide intermediate could then undergo a rapid intramolecular [3+2] cycloaddition (a 1,3-dipolar cycloaddition) with the terminal alkene to construct a complex, fused bicyclic isoxazoline (B3343090) system. Such a sequence creates significant molecular complexity in a single, efficient operation.

Another possibility involves an intermolecular reaction that sets up an intramolecular cascade. For example, a Michael addition of a nucleophile to a suitable acceptor could be followed by the resulting enolate acting as an internal base to generate the nitronate from the nitroalkane, which could then participate in a subsequent cyclization or condensation step. These types of organocatalytic triple cascade reactions have been reported to construct complex carbocycles from simple linear precursors like aldehydes and nitroalkenes. wikipedia.org

Mechanistic Investigations and Reaction Pathways Associated with 4,4 Dimethyl 7 Nitrohept 1 Ene Transformations

Elucidation of Reaction Mechanisms

The transformations of 4,4-Dimethyl-7-nitrohept-1-ene can proceed through various mechanisms, the nature of which depends on the reagents and reaction conditions. The fundamental dichotomy between concerted and stepwise pathways is key to understanding these processes. nih.govacs.org

A concerted reaction is a process where all bond-breaking and bond-forming events occur in a single, simultaneous step through a single transition state, with no intermediates being formed. nih.govacs.org In contrast, a stepwise reaction involves two or more elementary steps, proceeding through one or more reactive intermediates. nih.govyoutube.com

For this compound, this distinction is relevant in several potential transformations:

Pericyclic Reactions: Reactions like the Diels-Alder or Ene reaction, if they were to occur, are classic examples of processes that often follow concerted pathways. youtube.com

Ionic Additions to the Alkene: The addition of polar reagents like hydrogen halides (H-X) to the C1-C2 double bond can be stepwise, involving a carbocation intermediate.

Radical Additions to the Alkene: Free-radical additions also proceed in a stepwise manner, involving a carbon radical intermediate.

The preference for a concerted versus a stepwise mechanism is governed by factors such as molecular orbital symmetry, steric hindrance, and the stability of potential intermediates. nih.gov For instance, reactions that would otherwise have to proceed through very unstable carbocation or radical intermediates may favor a concerted pathway if one is available.

The transition state is the highest energy point along the reaction coordinate and represents a critical bottleneck. nih.gov Its structure and energy determine the reaction rate and selectivity. Computational chemistry provides powerful tools for analyzing these fleeting structures. ic.ac.ukscm.comreddit.com

For key bond-forming reactions involving this compound, such as an intermolecular Diels-Alder reaction where it acts as the dienophile, the transition state would involve the simultaneous approach of the diene. The geometry of this approach (endo vs. exo) dictates the stereochemistry of the product. ic.ac.uk The bulky gem-dimethyl group at the C4 position, while remote from the alkene, could influence the conformational preferences of the tether connecting the reacting ends in potential intramolecular reactions, thereby affecting the activation energy of the corresponding transition states.

In the case of stepwise reactions, like the addition of an electrophile to the alkene, two separate transition states exist for the formation and subsequent reaction of the intermediate. The stability of the carbocation intermediate at C2 (more substituted) versus C1 would be a determining factor, with the transition state leading to the more stable secondary carbocation being lower in energy.

Table 1: Comparison of Mechanistic Pathways

Reaction TypeTypical MechanismIntermediatesKey Influencing Factors
Pericyclic (e.g., Diels-Alder)ConcertedNoneOrbital Symmetry, Sterics
Electrophilic Addition (e.g., + HBr)StepwiseCarbocationIntermediate Stability, Solvent Polarity
Radical Addition (e.g., + HBr, ROOR)StepwiseCarbon RadicalRadical Stability, Initiator

Detailed Radical Reaction Mechanisms in Nitroalkene Systems

While this compound is an aliphatic nitroalkane and not a conjugated nitroalkene, the principles of radical reactions are highly relevant to its alkene moiety. Furthermore, radical processes involving the nitro group itself are known, although they are more common in systems where the resulting radical is stabilized, such as in β-nitrostyrenes. nih.govrsc.org The discussion below applies these general principles to the specific structure of this compound.

Radical chain reactions proceed through three distinct stages: initiation, propagation, and termination. A classic example is the anti-Markovnikov addition of HBr across the double bond, initiated by peroxides (ROOR). youtube.com

Initiation: This phase involves the generation of the first radical species.

Step 1a: Weak bonds, like the O-O bond in a peroxide, break homolytically upon heating to form two alkoxy radicals (RO•).

Step 1b: The alkoxy radical then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•), which is the chain-carrying radical.

Propagation: This phase consists of a cycle of reactions where one radical is consumed and another is generated.

Step 2a: The bromine radical adds to the terminal alkene at the less substituted carbon (C1). This regioselectivity is driven by the formation of the more stable secondary radical at C2.

Step 2b: The resulting carbon radical at C2 abstracts a hydrogen atom from another molecule of HBr, forming the final product (1-bromo-5,5-dimethyl-8-nitrooctane) and regenerating a bromine radical to continue the chain.

Termination: The reaction ceases when two radical species combine, removing radicals from the cycle. This can happen in several ways, such as two Br• radicals combining, two carbon radicals combining, or a carbon radical and a Br• radical combining.

The stereochemistry of radical reactions is largely dictated by the geometry of the radical intermediate. Alkyl radicals, like the one formed at C2 during the propagation step, are typically sp²-hybridized and trigonal planar. rsc.org

Because the radical intermediate is planar, the subsequent attack by a hydrogen donor (like HBr) can occur from either face of the plane with equal probability. If the reaction creates a new stereocenter (as it would at C2 in the HBr addition example), a racemic mixture of the two possible enantiomers will be formed. Therefore, radical reactions of this type are generally not stereoselective. rsc.org

If the starting material already contained a chiral center, the formation of a new one would result in a mixture of diastereomers. In such cases, the existing stereocenter could exert some influence on the facial selectivity of the radical reaction, leading to an unequal mixture of diastereomers, a phenomenon known as diastereocontrol. However, since this compound is an achiral molecule, simple radical addition to the alkene would yield a racemic product.

Theoretical and Computational Chemistry Studies on 4,4 Dimethyl 7 Nitrohept 1 Ene

Electronic Structure Calculations and Conformational Analysis

Density Functional Theory (DFT) Studies on Ground State Properties

No published studies employing Density Functional Theory (DFT) to investigate the ground state properties of 4,4-Dimethyl-7-nitrohept-1-ene, such as its electronic energy, orbital energies (HOMO/LUMO), or electron density distribution, could be identified.

Ab Initio and Semi-Empirical Calculations for Molecular Geometry

There are no available reports of ab initio or semi-empirical calculations performed to determine the optimized molecular geometry, bond lengths, or bond angles of this compound.

Quantum Chemical Modeling of Reactivity and Selectivity

Prediction of Regioselectivity and Stereoselectivity in Addition Reactions

No computational models or quantum chemical studies predicting the regioselectivity or stereoselectivity of addition reactions involving the terminal alkene or the nitro group of this compound have been published.

Calculation of Activation Barriers and Reaction Energy Profiles

A search for calculated activation barriers and reaction energy profiles for any chemical transformations of this compound yielded no results.

In Silico Design of Catalytic Systems for this compound Transformations

There is no information available in the scientific literature regarding the in silico design or computational screening of catalysts for reactions involving this compound.

Advanced Research Applications and Future Directions for 4,4 Dimethyl 7 Nitrohept 1 Ene

Strategic Building Block in the Synthesis of Complex Organic Molecules (e.g., Natural Products)

Nitroalkenes are highly valuable intermediates in the synthesis of complex carbocyclic and heterocyclic compounds, including natural products. Their utility stems from their participation in a wide array of chemical reactions, often proceeding with high regio- and stereoselectivity. researchgate.net The electron-withdrawing nature of the nitro group activates the carbon-carbon double bond, making it susceptible to various nucleophilic attacks and cycloaddition reactions.

For a molecule like 4,4-Dimethyl-7-nitrohept-1-ene, the terminal alkene could undergo reactions such as cross-metathesis to introduce further functionalization. organic-chemistry.org The nitro group, in turn, can be a precursor to other important functional groups. For instance, reduction of the nitro group can yield β-amino alcohols, which are key structural motifs in many biologically active compounds. wikipedia.org

Table 1: Potential Transformations of this compound in Complex Synthesis

Reaction Type Reagents and Conditions Potential Product Reference
Michael Addition Carbon nucleophiles Functionalized nitroalkanes researchgate.netresearchgate.net
Diels-Alder Reaction Dienes Cyclohexene derivatives researchgate.netwikipedia.org
1,3-Dipolar Cycloaddition Nitrile oxides Isoxazoline (B3343090) derivatives researchgate.netorganic-chemistry.org
Reduction of Nitro Group H₂, Catalyst or reducing agents 4,4-Dimethylhept-1-en-7-amine wikipedia.org

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of new catalytic systems is crucial for unlocking the full synthetic potential of nitroalkenes. Both organocatalysts and metal-based catalysts have been employed to control the stereochemical outcome of reactions involving these substrates. researchgate.netorganic-chemistry.org For instance, enantioselective Michael additions of aldehydes or other nucleophiles to nitroalkenes can be achieved with high efficiency using chiral amine or thiourea-based organocatalysts. researchgate.netnih.gov

Recent advancements have focused on creating "universal" catalysts that exhibit high selectivity across a broad range of nitroalkene substrates, including those with varying steric and electronic properties. organic-chemistry.orgacs.org Such catalysts could be applied to reactions involving this compound to generate chiral products with high enantiomeric excess. Iron-based catalytic systems have also shown promise in the reduction of nitro compounds. acs.org

Integration of Green Chemistry Principles in Synthetic Methodologies

Modern organic synthesis places a strong emphasis on the principles of green chemistry, aiming to develop more environmentally benign and sustainable processes.

Performing organic reactions in water instead of volatile organic solvents is a key aspect of green chemistry. libretexts.org While the hydrophobic nature of many organic compounds can be a challenge, some reactions, including those involving nitroalkenes, have been shown to proceed efficiently in aqueous media. nih.govtandfonline.com The use of water as a solvent can sometimes lead to enhanced reactivity and selectivity due to hydrophobic effects and hydrogen bonding. tandfonline.com For example, the enantioselective Michael addition of aldehydes to nitroalkenes has been successfully carried out in water using a catalytic system. nih.gov The reaction of simple nitroalkanes with hydroxide (B78521) ions in water has also been studied, revealing complex reaction mechanisms. rsc.org

Solvent-free reaction conditions represent another important green chemistry approach. nih.gov Reactions can be carried out by grinding solid reactants together, sometimes with a grinding aid, which can lead to higher efficiency and simpler purification procedures. researchgate.netnih.gov The Michael addition of 1,3-dicarbonyl compounds to nitroalkenes has been effectively performed under solvent- and catalyst-free grinding conditions, affording excellent yields. researchgate.netnih.gov

Atom economy, which seeks to maximize the incorporation of all atoms from the starting materials into the final product, is a core principle of green chemistry. Reactions like cycloadditions are inherently atom-economical. The development of catalytic cycles that minimize waste, such as those involving radical generation from nitroalkanes, also contributes to more sustainable synthetic routes. researchgate.net

Exploration of New Reaction Manifolds and Unprecedented Reactivity Patterns

The unique electronic properties of the nitroalkene functional group continue to inspire the exploration of new chemical transformations. Research into the radical-mediated reactions of nitroalkanes is an emerging area. researchgate.net Catalytic methods for the denitrative generation of alkyl radicals from nitroalkanes open up new avenues for carbon-carbon bond formation. researchgate.net

Furthermore, the synthesis of highly substituted nitroalkenes, such as tetrasubstituted derivatives, presents a synthetic challenge and an opportunity to study their unique reactivity. nih.gov While the synthesis of such compounds can be difficult, successful strategies have been developed, paving the way for the investigation of their chemical behavior. nih.gov

Design of Functional Materials Incorporating this compound Derived Scaffolds

The versatile chemistry of nitroalkenes suggests that scaffolds derived from molecules like this compound could be incorporated into functional materials. For example, the nitroalkene moiety can be attached to other molecular frameworks to create hybrid compounds with specific biological or material properties. researchgate.net The synthesis of nitroalkene analogues of α-tocopherol has been reported, aiming to combine the anti-inflammatory properties of the nitroalkenyl group with the antioxidant characteristics of the tocopherol scaffold. researchgate.net The ability of nitroalkenes to react with nucleophiles like thiols is a key aspect of their biological activity. researchgate.net This reactivity could also be harnessed in the design of materials that can interact with biological systems or respond to specific chemical stimuli.

Q & A

Q. What are the optimal conditions for synthesizing 4,4-Dimethyl-7-nitrohept-1-ene with high purity?

  • Methodological Answer: Synthesis typically involves nitro-aldol or Michael addition reactions. Key parameters include:
  • Catalyst selection: Use Lewis acids (e.g., BF₃·OEt₂) to enhance nitroalkene formation.
  • Temperature control: Maintain 0–5°C during nitration to prevent byproducts.
  • Purification: Employ gradient column chromatography (silica gel, hexane/ethyl acetate) followed by GC-MS validation .
  • Yield optimization: Monitor reaction progress via TLC and adjust stoichiometry of dimethyl-substituted precursors.

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer:
  • Spectroscopic analysis: Use ¹H/¹³C NMR to confirm substituent positions and NOESY for stereochemical assignments.
  • Mass spectrometry: High-resolution ESI-MS or MALDI-TOF for molecular ion validation.
  • Computational modeling: DFT calculations (B3LYP/6-31G*) to predict electronic transitions and compare with UV-Vis spectra (λmax ~250–270 nm) .

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer:
  • Thermal stability: Conduct DSC/TGA to identify decomposition thresholds (>150°C).
  • Photoreactivity: Store in amber vials under inert gas (N₂/Ar) to prevent nitro-group degradation.
  • Moisture sensitivity: Use molecular sieves in storage containers and monitor via Karl Fischer titration .

Q. How can preliminary toxicity assessments be designed for this compound?

  • Methodological Answer:
  • In vitro models: Use HepG2 or HEK293 cell lines for cytotoxicity screening (IC₅₀ assays).
  • Ames test: Evaluate mutagenicity with Salmonella typhimurium strains TA98/TA100.
  • Oxidative stress markers: Measure ROS production via DCFH-DA fluorescence .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reaction mechanism proposals for nitroheptene derivatives?

  • Methodological Answer:
  • Isotopic labeling: Use ¹⁵N-labeled nitro groups to trace intermediate formation via NMR/IR.
  • Kinetic isotope effects (KIE): Compare reaction rates of deuterated vs. non-deuterated substrates.
  • Cross-validation: Pair experimental data with DFT-calculated transition states to identify rate-limiting steps .

Q. How can researchers address discrepancies in analytical data (e.g., conflicting NMR shifts or MS fragmentation patterns)?

  • Methodological Answer:
  • Multi-technique validation: Confirm molecular identity via HRMS, 2D NMR (HSQC, HMBC), and X-ray crystallography.
  • Batch-to-batch analysis: Compare synthetic replicates using ANOVA to isolate instrumental vs. procedural errors.
  • Reference databases: Cross-check spectral data against NIST Chemistry WebBook or Wiley Registry .

Q. What hybrid methodologies integrate computational and experimental data to predict reactivity?

  • Methodological Answer:
  • QSAR modeling: Train models on nitroalkene datasets to predict electrophilicity/reactivity indices.
  • Molecular dynamics (MD): Simulate solvent interactions under varying pH/temperature conditions.
  • Experimental calibration: Validate computational predictions with kinetic studies (e.g., stopped-flow spectroscopy) .

Q. How can surface adsorption studies inform environmental fate analyses of this compound?

  • Methodological Answer:
  • Microscopic imaging: Use AFM or SEM to assess adsorption on silica/glass surfaces.
  • Langmuir isotherms: Quantify adsorption capacity under controlled humidity.
  • Oxidative degradation: Monitor surface-bound degradation products via ToF-SIMS .

Methodological Best Practices

  • Data reliability: Triangulate findings using orthogonal techniques (e.g., NMR + XRD + computational) to minimize bias .
  • Error mitigation: Document instrument calibration protocols and repeat experiments with independent batches .
  • Ethical compliance: Adhere to institutional safety guidelines for nitro compound handling, including fume hood use and waste disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.